6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-bromo-4-oxo-1H-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3O/c10-6-1-7-8(14)5(2-11)3-12-9(7)13-4-6/h1,3-4H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKANPHHIIKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=CN2)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Doebner Reaction Approach
One of the foundational methods for synthesizing 1,8-naphthyridines, including hydroxy-substituted derivatives, is the Doebner reaction. This method involves the condensation of 6-substituted 2-aminopyridines with α,β-unsaturated carbonyl compounds such as pyruvic acid derivatives or benzalpyruvic acid.
- Starting Materials: 6-Hydroxy-2-aminopyridine is used as the key starting material to introduce the hydroxy substituent at the 6-position, which plays a critical role in activating the pyridine ring for cyclization.
- Reaction Conditions: The reaction typically proceeds in alcoholic solvents (e.g., absolute ethanol) under reflux at elevated temperatures (130–140 °C).
- Mechanism Insight: The hydroxy group at C-6 acts as an electron-releasing substituent, enhancing nucleophilicity at the C-3 position of the pyridine ring, which facilitates ring closure to form the 1,8-naphthyridine scaffold. This effect is slightly less pronounced than with amino substituents but reduces steric hindrance at the ring nitrogen, favoring cyclization at C-3.
- Yield and Purification: The reaction yields substituted tetrahydro-1,8-naphthyridine-4-carboxylic acid derivatives as intermediates, which can be further converted to the desired 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile through subsequent functional group transformations, including bromination and cyanation steps.
Table 1: Summary of Doebner Reaction Conditions for Hydroxy-Substituted 1,8-Naphthyridines
| Parameter | Details |
|---|---|
| Starting material | 6-Hydroxy-2-aminopyridine |
| Aldehyde used | Benzaldehyde or substituted benzaldehydes |
| Carbonyl compound | Pyruvic acid or benzalpyruvic acid |
| Solvent | Absolute ethanol |
| Temperature | 130–140 °C (reflux) |
| Reaction time | 3–6 hours |
| Product isolation | Filtration, acid dissolution, water precipitation |
| Yield | Moderate to good, slightly lower than amino analogues |
This method was extensively studied by researchers who demonstrated that the hydroxy group at C-6 is effective in promoting ring closure, though yields are somewhat lower than with amino substituents due to electronic and steric factors.
Friedlander Reaction in Aqueous Media with Ionic Liquid Catalysts
A more recent and green chemistry-oriented approach involves the Friedlander condensation reaction catalyzed by metal-free ionic liquids in water.
- Catalyst: Choline hydroxide, a biocompatible and water-soluble ionic liquid, serves as an efficient catalyst.
- Reaction Medium: Water is used as the solvent, avoiding toxic organic solvents and harsh conditions.
- Starting Material: 2-Aminonicotinaldehyde derivatives are employed, which undergo condensation with active methylene compounds to form the 1,8-naphthyridine core.
- Advantages: This method allows gram-scale synthesis with excellent yields, easy product separation, and environmentally benign conditions.
- Mechanistic Insight: The ionic liquid catalyst facilitates the reaction by forming hydrogen bonds with reactants, enhancing nucleophilicity and stabilizing transition states, as supported by density functional theory (DFT) and noncovalent interaction (NCI) analyses.
- Applications: The products synthesized via this method, including hydroxy-substituted 1,8-naphthyridines, have potential as drug candidates and functional materials.
Table 2: Friedlander Reaction Parameters Using Choline Hydroxide Catalyst
| Parameter | Details |
|---|---|
| Catalyst | Choline hydroxide (metal-free ionic liquid) |
| Solvent | Water |
| Starting material | 2-Aminonicotinaldehyde derivatives |
| Reaction type | One-step Friedlander condensation |
| Temperature | Mild conditions (ambient to moderate heating) |
| Reaction scale | Gram-scale |
| Yield | Excellent |
| Product isolation | Simple filtration, no chromatography needed |
This innovative approach represents the first report of synthesizing 1,8-naphthyridines in water with a metal-free catalyst, emphasizing sustainability and scalability.
Functional Group Transformations to Introduce Bromo and Carbonitrile Substituents
To specifically obtain 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile, further elaboration of the 1,8-naphthyridine core is required:
- Bromination: Selective bromination at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions, taking advantage of the activating effect of the hydroxy group.
- Cyanation: Introduction of the carbonitrile group at the 3-position typically involves nucleophilic substitution or cyanide addition reactions on suitable precursors or intermediates bearing leaving groups at C-3.
- Reaction Monitoring: Characterization is done by UV-visible spectroscopy, elemental analysis, and chromatographic purity assessment to confirm substitution patterns and yields.
Comparative Analysis of Preparation Methods
| Feature | Doebner Reaction (Classical) | Friedlander Reaction (Ionic Liquid in Water) |
|---|---|---|
| Solvent | Absolute ethanol | Water |
| Catalyst | None or acid/base | Choline hydroxide (metal-free ionic liquid) |
| Reaction Temperature | High (130–140 °C) | Mild to moderate |
| Environmental Impact | Moderate (organic solvent, energy-intensive) | Low (aqueous, green catalyst) |
| Yield | Moderate to good | Excellent |
| Scalability | Moderate | High (gram-scale demonstrated) |
| Ease of Product Isolation | Requires filtration, acid-base workup | Simple filtration, no chromatography |
| Functional Group Tolerance | Good | Good |
| Applicability to Bromo and Nitrile Substitutions | Requires additional steps | Compatible with post-synthesis modifications |
Research Findings and Notes
- The electron-releasing effect of the hydroxy group at the 6-position is crucial for activating the pyridine ring towards cyclization, as demonstrated by comparative studies with amino substituents.
- The steric hindrance imposed by substituents at C-6 influences the ring closure efficiency, with hydroxy groups offering a favorable balance between electronic activation and steric bulk.
- The Friedlander reaction catalyzed by choline hydroxide ionic liquid in water represents a significant advancement for sustainable synthesis of 1,8-naphthyridines, offering a metal-free, non-toxic, and scalable route with excellent yields.
- Quantum chemical calculations support the catalytic role of ionic liquids through hydrogen bonding, which stabilizes intermediates and transition states, enhancing reaction rates in aqueous media.
- The synthesized 1,8-naphthyridine derivatives, including hydroxy and bromo-substituted analogs, have promising applications in drug development and materials science, as indicated by molecular docking and dynamic simulations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to electron-withdrawing effects from the adjacent carbonitrile group. Key reactions include:
Aromatic Nucleophilic Substitution (SNAr):
-
Reaction with amines:
Example: Substitution with benzylamine derivatives forms amino-naphthyridines under mild heating (50–80°C) in ethanol . -
Reaction with thiols:
Thiols displace bromine to yield thioether derivatives, often requiring catalytic bases like cesium carbonate .
Table 1: Substitution Reactions of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile
Functionalization of the Hydroxyl Group
The hydroxyl group at position 4 undergoes alkylation, acylation, and sulfonation:
Alkylation:
-
Reaction with alkyl halides (e.g., 1-bromooctane) in the presence of bases like K₂CO₃ produces ether derivatives .
Acylation:
-
Acetyl chloride in pyridine yields acetylated derivatives, enhancing lipophilicity for pharmaceutical applications .
Table 2: Derivatives via Hydroxyl Group Modification
| Reagent | Product | Application |
|---|---|---|
| CH₃I / K₂CO₃ | 4-Methoxy derivative | Improved metabolic stability |
| Ac₂O / pyridine | 4-Acetoxy analog | Prodrug synthesis |
Cyclization and Ring Expansion
The carbonitrile group facilitates cyclization under basic or acidic conditions:
Intramolecular Cyclization:
-
Heating with hydrazine forms pyrazolo[3,4-h] naphthyridines, a scaffold with demonstrated antimicrobial activity .
Mechanism:
-
Nucleophilic attack by hydrazine on the carbonitrile.
-
Cyclization via elimination of ammonia.
Oxidation and Reduction Reactions
Oxidation:
-
The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common due to competing ring degradation.
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the carbonitrile to an aminomethyl group, enabling further functionalization .
Biological Activity Correlations
Derivatives of 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile show enhanced bioactivity due to:
-
Bromine's electronic effects : Stabilizes interactions with DNA gyrase in bacterial targets .
-
Carbonitrile's role : Acts as a hydrogen-bond acceptor, improving target binding affinity .
Notable Findings:
-
Brominated analogs exhibit IC₅₀ values of 1.7–13.2 µg/mL against Bacillus subtilis DNA gyrase .
-
Alkoxy derivatives demonstrate improved pharmacokinetic profiles compared to hydroxylated forms .
Synthetic Limitations and Challenges
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,8-naphthyridine, including 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile, exhibit promising anticancer properties. A study synthesized various naphthyridine derivatives and evaluated their cytotoxic effects against human breast cancer cell lines (MCF7). Some compounds demonstrated IC50 values comparable to established anticancer drugs, suggesting potential as effective agents in cancer therapy .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile | MCF7 | TBD | |
| Staurosporine | MCF7 | 4.51 | |
| Other Naphthyridine Derivatives | MCF7 | 1.47 - 3.19 |
Antimicrobial Properties
The antimicrobial potential of naphthyridine derivatives is well-documented. Compounds similar to 6-bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile have shown activity against a range of pathogens, including resistant strains of bacteria and fungi. For instance, a study highlighted that certain naphthyridine derivatives exhibited superior activity against Gram-negative bacteria compared to traditional antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Target Organism | Activity Level | Reference |
|---|---|---|---|
| 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile | E. coli | TBD | |
| Other Naphthyridine Derivatives | Pseudomonas aeruginosa | High | |
| Ampicillin | E. coli | Standard Control |
Case Study: Antitubercular Activity
A specific derivative demonstrated significant antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. This compound not only showed high efficacy in vitro but also reduced bacterial load in animal models . Such findings underscore the therapeutic potential of naphthyridine derivatives in treating challenging infections.
Broader Biological Activities
Beyond anticancer and antimicrobial properties, naphthyridine compounds have been explored for various other biological activities:
- Antimalarial Effects : Certain derivatives have shown potential as antimalarial agents by inhibiting Plasmodium protein kinases .
- Neurological Applications : Some studies suggest that naphthyridine derivatives may possess neuroprotective properties relevant to conditions like Alzheimer's disease .
Table 3: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microbial cells. This compound may also interact with DNA, causing damage that leads to cell death .
Comparison with Similar Compounds
Lipinski’s Rule Compliance
All 1,8-naphthyridine-3-carbonitrile analogs comply with Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10, logP ≤5), ensuring favorable oral bioavailability . For example:
- ANA-12 : MW = 395.3, logP = 2.1, H-bond acceptors = 7.
- ANA-7 : MW = 402.3, logP = 2.4, H-bond acceptors = 8.
Toxicity Profile
Compounds with MIC >12.5 mg mL⁻¹ demonstrated low cytotoxicity in human embryonic kidney cells (selectivity index >11), suggesting a wide therapeutic window .
Molecular Interactions and Dynamics
- ANA-12 binds strongly to the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis via hydrogen bonding with Tyr158 and hydrophobic interactions with Phe149 .
Comparative Analysis with Other Heterocyclic Systems
While 1,8-naphthyridine derivatives show promise, other heterocycles exhibit distinct profiles:
- Quinolones: Broader antimicrobial activity but higher resistance rates.
- Morpholino derivatives: Exceptional activity (MIC 0.25 mg mL⁻¹) but unconfirmed safety .
Biological Activity
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is a compound belonging to the naphthyridine family, which has garnered considerable attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 4-position of the naphthyridine ring. The carbonitrile group at the 3-position further enhances its reactivity and potential biological activity. The structural formula can be represented as follows:
The biological activity of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Inhibition of Enzymes : This compound may inhibit critical enzymes such as DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial properties .
- Antioxidant Activity : The hydroxyl group in its structure contributes to its potential antioxidant effects, which can protect cells from oxidative stress .
- Anticancer Properties : Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, making them candidates for cancer therapy .
Antimicrobial Activity
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria, including drug-resistant strains. The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, with some derivatives showing enhanced activity due to structural modifications .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been extensively studied. For instance, compounds similar to 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways .
Anti-inflammatory Effects
Research has indicated that naphthyridine derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, contributing to their therapeutic potential in conditions such as arthritis and other inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile | Moderate | High | Moderate |
| Nalidixic Acid | High | Low | None |
| 1-Methyl-4-hydroxy-1,8-naphthyridine | Low | Moderate | High |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated various naphthyridine derivatives against resistant bacterial strains. Results showed that 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile exhibited significant antibacterial activity with an IC50 value ranging from 1.7 to 13.2 µg/mL against DNA gyrase .
- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis significantly more than control groups, suggesting its potential as an anticancer agent .
- Anti-inflammatory Assessment : A recent investigation into the anti-inflammatory properties revealed that derivatives containing the naphthyridine scaffold could effectively reduce inflammation markers in cellular models .
Q & A
Q. What are the established synthetic routes for 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile?
The compound is typically synthesized via controlled hydrolysis of its carbonitrile precursor. For example, 1,8-naphthyridinecarbonitriles undergo hydrolysis under acidic (e.g., 9M H₂SO₄ at 130°C) or alkaline (KOH in aqueous ethanol) conditions to yield carboxylic acids or carboxamides, respectively . Bromination can be introduced at the 6-position using brominating agents like PBr₃ or NBS, followed by hydroxylation at the 4-position via oxidative methods.
Q. How is spectroscopic characterization performed for this compound?
Key techniques include:
- IR Spectroscopy : Detection of characteristic bands for -CN (~2215 cm⁻¹) and -OH (broad ~3300 cm⁻¹) groups .
- ¹H-NMR : Analysis of aromatic proton environments (e.g., shifts at δ 8.5–9.5 ppm for naphthyridine protons) and hydroxyl proton exchange .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 265 for the parent ion) confirm the molecular weight .
Q. What role does this compound play in medicinal chemistry research?
It serves as a precursor for bioactive derivatives, such as kinase inhibitors or antimicrobial agents. For instance, substitutions at the 3-carbonitrile position (e.g., with imino or amide groups) enhance binding to enzymatic active sites .
Advanced Research Questions
Q. How can hydrolysis conditions be optimized to improve yield and purity?
- Temperature Control : Elevated temperatures (e.g., 130°C in H₂SO₄) accelerate hydrolysis but require careful monitoring to avoid side reactions like decarboxylation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol/water mixtures enhance solubility of hydroxylated products .
- Catalytic Additives : Trace KI or phase-transfer catalysts (e.g., TBAB) improve reaction homogeneity and efficiency .
Q. How to resolve contradictory spectroscopic data in substituted derivatives?
- Variable pH NMR : Adjusting pH (e.g., D₂O exchange or trifluoroacetic acid) clarifies proton environments for hydroxyl groups .
- 2D Techniques : HSQC and HMBC correlations differentiate between bromine-induced deshielding and hydrogen bonding effects .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and validate experimental IR/NMR assignments .
Q. What mechanistic insights govern reactivity under varying pH conditions?
- Acidic Media : Protonation of the naphthyridine nitrogen enhances electrophilicity at the 3-carbonitrile, facilitating nucleophilic attack (e.g., hydrolysis to carboxylic acids) .
- Alkaline Media : Deprotonation of the 4-hydroxy group generates a nucleophilic oxygen, enabling condensation reactions (e.g., with amines to form carboxamides) .
- Redox Stability : Bromine at the 6-position may participate in halogen bonding or radical pathways under photolytic/thermal stress, requiring inert atmospheres for sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
